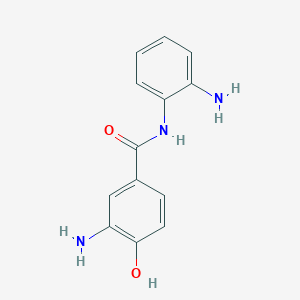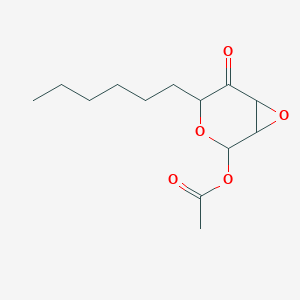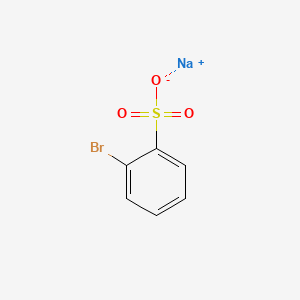
2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate is a chemical compound with the molecular formula C11H14ClNO3. It is known for its unique structure, which includes a methoxyethyl group and a chloro-methylphenyl group connected through a carbamate linkage. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate typically involves the reaction of 2-chloro-6-methylphenyl isocyanate with 2-methoxyethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps may be included to ensure the product meets industrial standards. Techniques such as distillation, crystallization, and chromatography may be employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethyl (4-chloro-2-methylphenyl)carbamate
- 2-Ethoxyethyl (2-chloro-6-methylphenyl)carbamate
- Methyl (2-chloro-6-methylphenyl)carbamate
Uniqueness
2-Methoxyethyl (2-chloro-6-methylphenyl)carbamate is unique due to its specific substitution pattern and the presence of both methoxyethyl and chloro-methylphenyl groups. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications. Its reactivity and ability to form stable derivatives set it apart from similar compounds.
Properties
CAS No. |
62593-76-4 |
|---|---|
Molecular Formula |
C11H14ClNO3 |
Molecular Weight |
243.68 g/mol |
IUPAC Name |
2-methoxyethyl N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO3/c1-8-4-3-5-9(12)10(8)13-11(14)16-7-6-15-2/h3-5H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
LZEGPRQMMXIZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)

![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)





![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)




